molecular formula C19H22N2O3S B2912969 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide CAS No. 954708-42-0

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

Cat. No. B2912969
CAS RN: 954708-42-0
M. Wt: 358.46
InChI Key: PHKGZWISNXYBOD-UHFFFAOYSA-N
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Description

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve isomerization of iminium intermediate (exo/endo isomerization) . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .

Scientific Research Applications

Cytotoxicity and Cancer Research

This compound has been synthesized and evaluated for cytotoxicity . It has shown significant cytotoxicity against MOLT-3 cell lines . The o-hydroxy derivative was found to be the most potent cytotoxic against HuCCA-1, A-549, and MOLT-3 cell lines . This suggests potential applications in cancer research and treatment.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on this compound . These studies provide insights into the physicochemical properties of the compound and its analogs . This information can be valuable in drug design and optimization.

Antimicrobial Activity

Isoquinoline, a class of heterocyclic scaffold to which this compound belongs, has been found to exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.

Antimalarial Activity

Isoquinoline alkaloids, including this compound, have shown antimalarial activity . This could lead to the development of new treatments for malaria.

Anti-HIV Activity

Isoquinoline alkaloids have also demonstrated anti-HIV activities . This suggests potential applications in the development of anti-HIV drugs.

Neurodegenerative Disorders

1,2,3,4-Tetrahydroisoquinolines, a class to which this compound belongs, have shown diverse biological activities against various neurodegenerative disorders . This suggests potential applications in the treatment of conditions such as Alzheimer’s and Parkinson’s disease.

Inhibitor Studies

This compound has been revealed to act as phenylethanolamine N-methyltransferase inhibitors , matrix metalloproteinase inhibitors , and carbonic anhydrase inhibitors . These findings suggest potential applications in various areas of medical research.

Bradykinin-1 Antagonists

This compound has also been found to act as bradykinin-1 antagonists . This suggests potential applications in the treatment of conditions related to inflammation and pain.

Future Directions

The future directions in the research of THIQ derivatives could involve potential applications of the compound, based on its properties and biological activity. This could also involve modifications to its structure to improve its properties or activity. In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-19(22)20-17-7-6-15-10-11-21(13-16(15)12-17)25(23,24)18-8-4-14(2)5-9-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKGZWISNXYBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

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